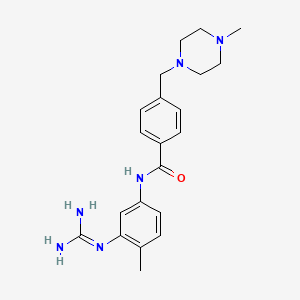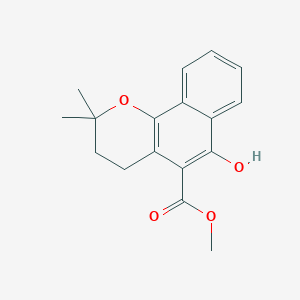
Dihydromollugin
Vue d'ensemble
Description
Dihydromollugin is a naphthol ester found in the plant Rubia cordifolia. It is known for its potential biological activities, including anti-tumor and antiviral properties
Méthodes De Préparation
Dihydromollugin can be synthesized through several methods. One notable method involves the asymmetric epoxidation of chromenes mediated by iminium salts . This process can yield high enantiomeric excesses under non-aqueous conditions. Another method involves the catalytic hydrogenation of mollugin, followed by dihydroxylation to produce cis- and trans-3,4-dihydroxy-3,4-dihydromollugin
Analyse Des Réactions Chimiques
Dihydromollugin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroxy derivatives.
Reduction: Catalytic hydrogenation of mollugin can produce this compound.
Substitution: The compound can undergo substitution reactions, although specific examples are less documented.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and hydrogen gas with a suitable catalyst for hydrogenation. The major products formed from these reactions are the dihydroxy derivatives of this compound.
Applications De Recherche Scientifique
Dihydromollugin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: This compound has been studied for its potential anti-tumor and antiviral activities.
Industry: While industrial applications are less documented, its potential use in pharmaceuticals suggests possible industrial-scale production in the future.
Mécanisme D'action
The mechanism of action of dihydromollugin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. For example, its anti-tumor activity may be related to the inhibition of certain enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Dihydromollugin can be compared with other similar compounds, such as mollugin and its analogues. Mollugin itself is a precursor to this compound and shares similar biological activities . Other analogues include cis- and trans-3,4-dihydroxy-3,4-dihydromollugin, which are produced through dihydroxylation reactions . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological effects, which may differ from those of its analogues.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields of scientific research
Propriétés
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)



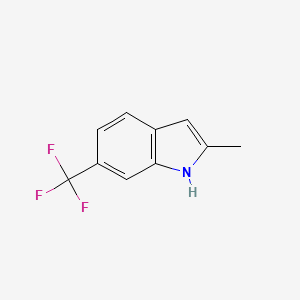
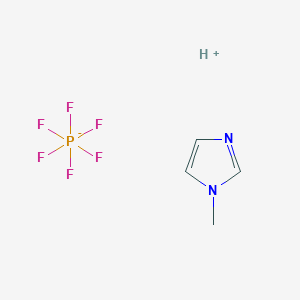

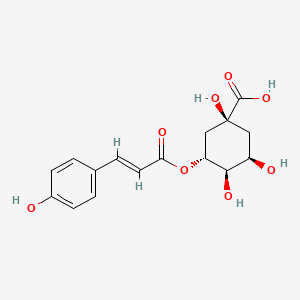
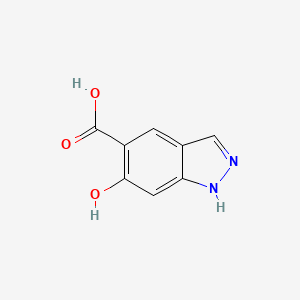
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
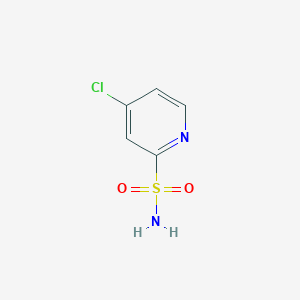
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)
